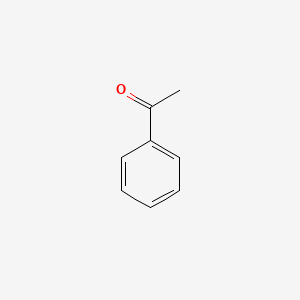

Acetophenone

描述

This compound is a methyl ketone that is acetone in which one of the methyl groups has been replaced by a phenyl group. It has a role as a photosensitizing agent, an animal metabolite and a xenobiotic.

This compound is used for fragrance in soaps and perfumes, as a flavoring agent in foods, and as a solvent for plastics and resins. Acute (short-term) exposure to this compound vapor may produce skin irritation and transient corneal injury in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound has been reported in Camellia sinensis, Elsholtzia eriostachya, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O, Array | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021828 | |

| Record name | Acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetophenone appears as a colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. Freezes under cool conditions. Slightly soluble in water and denser than water. Hence sinks in water. Vapor heavier than air. A mild irritant to skin and eyes. Vapors can be narcotic in high concentrations. Used as a flavoring, solvent, and polymerization catalyst., Liquid, Liquid that forms crystals at low temperature; [Merck Index], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., colourless liquid which will solidify at 20°C, A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/777 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

395.1 °F at 760 mmHg (USCG, 1999), 202.1 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 395.1 °F | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/777 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

180 °F (USCG, 1999), 105 °C, 76 °C (169 °F) - closed cup, 170 °F (77 °C) - closed cup, 170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup, 82 °C - open cup, 77 °C c.c., 180 °F | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/777 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 6,130 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol, Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform, Miscible with ethanol at above 20 °C, 6.13 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.6 (poor), very slightly soluble in water; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0281 g/cu cm at 20 °C, Density: 1.033 at 15 °C/15 °C, 1.03 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 1.022-1.028, 1.028 | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/732/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/777 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.39 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, kPa at 15 °C: 0.133 | |

| Record name | Acetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Liquid. Forms laminar crystals at low temperature., Monoclinic prisms or plates | |

CAS No. |

98-86-2 | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK493WHV10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/777 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

67.5 °F (USCG, 1999), 19.4 °C, 20 °C, 67.5 °F | |

| Record name | ACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1156 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETOPHENONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/777 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 1H NMR Spectrum of Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of acetophenone. The information herein is intended to serve as a detailed reference for the characterization and interpretation of this common organic molecule, offering insights into its structural features through the lens of NMR spectroscopy.

Introduction to the 1H NMR Spectroscopy of this compound

1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In this compound (C8H8O), the distinct chemical environments of the protons result in a characteristic spectrum that is readily interpretable. The molecule consists of a phenyl ring attached to a carbonyl group, which in turn is bonded to a methyl group. The electron-withdrawing nature of the acetyl group significantly influences the chemical shifts of the aromatic protons.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of this compound displays two main sets of signals corresponding to the methyl protons and the aromatic protons.

Methyl Protons

The three protons of the methyl group (–CH3) are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet in the spectrum. Due to the deshielding effect of the adjacent carbonyl group, this singlet is typically observed downfield compared to a standard alkane methyl group.

Aromatic Protons

The five protons on the phenyl ring are not chemically equivalent and give rise to a more complex set of signals in the aromatic region of the spectrum. The protons are categorized based on their position relative to the acetyl group:

-

Ortho-protons (H-2, H-6): These two protons are closest to the electron-withdrawing carbonyl group and are therefore the most deshielded, appearing furthest downfield in the aromatic region. They typically appear as a multiplet.

-

Meta-protons (H-3, H-5): These two protons are further from the carbonyl group and are consequently less deshielded than the ortho-protons. They also appear as a multiplet.

-

Para-proton (H-4): This single proton is the furthest from the carbonyl group and is the least deshielded of the aromatic protons. It appears as a multiplet, often a triplet of triplets due to coupling with the meta protons.

The integration of the aromatic signals relative to the methyl signal is 5:3, confirming the presence of five aromatic protons and three methyl protons.[1]

Data Presentation: 1H NMR Data for this compound

The following table summarizes the key quantitative data from the 1H NMR spectrum of this compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Methyl Protons (-CH3) | ~2.6[1][2] | Singlet (s) | 3H | N/A |

| Para-Proton (H-4) | ~7.4-7.6[1] | Multiplet (m) | 1H | Jortho ≈ 8 |

| Meta-Protons (H-3, H-5) | ~7.4-7.6[1] | Multiplet (m) | 2H | Jortho ≈ 8, Jmeta ≈ 1.5 |

| Ortho-Protons (H-2, H-6) | ~7.8-8.0[1][2] | Multiplet (m) | 2H | Jortho ≈ 8, Jpara ≈ 0.5 |

Experimental Protocol for 1H NMR Analysis of this compound

This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl3), to avoid large solvent signals in the spectrum.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl3 in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher for better resolution).

-

Tuning and Shimming: Tune the probe to the proton frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualizations

The following diagrams illustrate the structure of this compound and the key relationships in its 1H NMR spectrum.

References

An In-depth Technical Guide to the Identification of Acetophenone via Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key infrared (IR) absorption peaks essential for the identification and characterization of acetophenone (C₈H₈O). It includes a detailed summary of characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and logical diagrams to aid in the interpretation workflow.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1] For this compound, a simple aromatic ketone, the IR spectrum reveals distinct peaks that serve as a unique fingerprint for its structure. The key diagnostic absorptions arise from the carbonyl group, the aromatic ring, and the methyl group.[2]

The conjugation of the carbonyl group with the phenyl ring is a critical feature, causing a shift in the C=O stretching frequency to a lower wavenumber compared to aliphatic ketones like acetone (B3395972).[3][4] This shift is a hallmark of aromatic ketones and a key identifier in the spectrum.

Key IR Absorption Peaks for this compound

The following table summarizes the principal vibrational modes, their corresponding frequency ranges, and expected intensities for this compound. These values are crucial for distinguishing this compound from other compounds.

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | Ketone (Aromatic) | 1680 - 1700[2][3] | Strong, Sharp | This is a primary diagnostic peak. Its position below 1700 cm⁻¹ indicates conjugation with the aromatic ring.[3][4] A typical value is ~1685 cm⁻¹.[5] |

| C-H Stretch (Aromatic) | Phenyl Ring (sp²) | 3000 - 3100[2][3] | Weak to Medium | Indicates the presence of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | Methyl Group (sp³) | 2850 - 2960[2] | Medium | Corresponds to the symmetric (~2870 cm⁻¹) and asymmetric (~2960 cm⁻¹) stretching of the methyl C-H bonds.[3] |

| C=C Stretch (In-ring) | Phenyl Ring | 1450 - 1600[2][3] | Medium, Multiple Peaks | These absorptions confirm the presence of the aromatic ring structure.[2] |

| C-H Bend (Aliphatic) | Methyl Group | ~1375[3] | Medium | Corresponds to the methyl group's scissoring or deformation vibration. |

| C-H Bend (Out-of-Plane) | Phenyl Ring | 690 - 900[2] | Strong | A strong band near 700 cm⁻¹ is highly indicative of a monosubstituted benzene ring, making it a key diagnostic feature for this compound.[3] |

| C-C-C Stretch | Ketone Structure | 1230 - 1300[4] | Medium to Strong | Relates to the stretching of the carbon backbone around the carbonyl group. |

| Overtone/Combination Bands | Phenyl Ring | 1600 - 2000[3] | Weak | These weak bands can further help confirm the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring the IR Spectrum

This section outlines a standard methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample Holder (e.g., salt plates of NaCl or KBr)

-

This compound (liquid sample)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Lens tissue

3.2. Procedure

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.

-

Background Spectrum: Run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This spectrum will be automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are recorded.

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Place one to two drops of liquid this compound onto the surface of one salt plate using a clean pipette.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film free of air bubbles.

-

-

Spectral Acquisition:

-

Place the prepared salt plate assembly into the sample holder within the spectrometer's sample compartment.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will perform a Fourier transform on the resulting interferogram to generate the final IR spectrum (Absorbance or Transmittance vs. Wavenumber).

-

-

Data Analysis:

-

Process the spectrum to label the key peaks.

-

Compare the observed peak positions (in cm⁻¹) with the reference values in the table above to confirm the identity of the sample as this compound.

-

-

Cleaning: Thoroughly clean the salt plates with a suitable solvent and dry them before storing them in a desiccator.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for identifying this compound.

Caption: General experimental workflow for FTIR spectroscopy.

Caption: Logical workflow for the identification of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of acetophenone. The information contained herein is essential for the identification and characterization of this compound in various scientific and industrial applications, including pharmaceutical development and quality control.

Core Fragmentation Analysis

Under electron ionization, this compound (C₈H₈O, molecular weight: 120.15 g/mol ) undergoes characteristic fragmentation, yielding a distinct mass spectrum. The primary fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M⁺), which then undergoes subsequent cleavage to produce a series of fragment ions.

The mass spectrum of this compound is dominated by a few key fragmentation processes. The most prominent is the α-cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃). This process forms the highly stable benzoyl cation ([C₆H₅CO]⁺), which is observed as the base peak in the spectrum at an m/z of 105.[1][2]

A subsequent fragmentation of the benzoyl cation involves the loss of a neutral carbon monoxide (CO) molecule. This leads to the formation of the phenyl cation ([C₆H₅]⁺), which is detected at an m/z of 77. Further fragmentation of the phenyl cation can occur, leading to smaller, less abundant ions.

Data Presentation: Quantitative Fragmentation Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, including their mass-to-charge ratio (m/z), relative intensity, and the proposed ionic structure.

| m/z | Relative Intensity (%) | Ion Structure | Proposed Fragmentation |

| 120 | 25-35 | [C₈H₈O]⁺• | Molecular Ion (M⁺) |

| 105 | 100 | [C₇H₅O]⁺ | [M - CH₃]⁺ (Base Peak) |

| 77 | 65-75 | [C₆H₅]⁺ | [M - CH₃ - CO]⁺ |

| 51 | 30-40 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |

Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.

Mandatory Visualization: Fragmentation Pathway

The fragmentation pathway of this compound under electron ionization is depicted in the following diagram:

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

If analyzing a sample matrix, perform a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte of interest. The final extract should be dissolved in the same solvent as the working standards.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

3. Data Acquisition and Analysis:

-

Acquire the mass spectral data in full scan mode.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) to confirm the identity of the compound.

-

Analyze the fragmentation pattern to confirm the presence of the characteristic ions at m/z 120, 105, 77, and 51.

This comprehensive guide provides the necessary technical details for the analysis of the this compound mass spectrometry fragmentation pattern, catering to the needs of researchers, scientists, and drug development professionals. The provided data, visualization, and experimental protocol serve as a valuable resource for the accurate identification and characterization of this compound.

References

Theoretical Investigation of Acetophenone Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, the simplest aromatic ketone, serves as a versatile building block in organic synthesis and is a common motif in pharmaceuticals and other biologically active compounds.[1][2] A thorough understanding of its reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical investigations into the core reaction mechanisms of this compound, focusing on reduction, oxidation, and condensation reactions. By integrating computational and experimental findings, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing this compound's reactivity.

Reduction of this compound

The reduction of the carbonyl group in this compound to form 1-phenylethanol (B42297) is a fundamental transformation. Theoretical studies have provided significant insights into the stereoselectivity and efficiency of various reduction methods.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones.[3][4] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and the origins of stereoselectivity.[5] The reaction proceeds through a chiral oxazaborolidine catalyst that coordinates with both the borane (B79455) reducing agent and the ketone.

The key to the enantioselectivity lies in the formation of a rigid transition state where the steric interactions between the substituents on the ketone and the catalyst direct the hydride transfer to one face of the carbonyl group.[4] Computational models have shown that the transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer.

Experimental Protocol: CBS Reduction of this compound [6]

A typical experimental setup involves the in-situ formation of the active catalyst by adding a borane solution in THF to the chiral oxazaborolidine precursor.[6] this compound is then added to this mixture. The reaction progress can be monitored by techniques such as 11B and 13C NMR spectroscopy to observe the formation of the intermediate borate (B1201080) ester.[6] An acidic work-up is then performed to yield the chiral 1-phenylethanol.[6]

Computational Protocol: DFT Study of CBS Reduction

DFT calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G*. The geometries of the reactants, intermediates, transition states, and products are optimized. Frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain thermochemical data, including Gibbs free energies of activation.

Logical Relationship: CBS Reduction Mechanism

Caption: CBS reduction of this compound involves the formation of a ternary complex, leading to stereoselective hydride transfer.

Enzymatic Reduction

Biocatalytic reductions of this compound using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer high enantioselectivity under mild reaction conditions.[7][8] Theoretical studies, particularly DFT calculations, have been employed to understand the electronic and steric effects of substituents on the this compound ring on the reaction rate and stereochemical outcome.[7] These studies often correlate calculated parameters, such as the Mulliken charges on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), with experimentally observed activities.[7]

Experimental Protocol: Enzymatic Reduction of this compound [9]

A typical procedure involves the use of a recombinant ketoreductase, such as KRED1-Pglu from Pichia glucozyma. The enzymatic activity is measured spectrophotometrically by monitoring the consumption of the cofactor NADPH at 340 nm. For preparative scale reductions, a cofactor recycling system, often using glucose dehydrogenase (GDH) and glucose, is employed. The reaction is carried out in a buffered solution (e.g., Tris-HCl pH 8.0) containing the enzyme, the cofactor, this compound, and the recycling system. The product is then extracted and analyzed by chiral chromatography (GC or HPLC) to determine the yield and enantiomeric excess.[9]

Electrochemical Reduction

The electrochemical hydrogenation (ECH) of this compound on metal electrodes has also been investigated. The structure of the electrode surface plays a crucial role in the reaction's activity and selectivity.[10][11] For instance, studies on palladium-modified platinum single-crystal electrodes have shown that the PdMLPt(110) surface is the most active for this compound hydrogenation.[10] DFT calculations can be used to model the adsorption of this compound on different crystal faces and to understand the structure-sensitivity of the reaction.

Oxidation of this compound

The oxidation of this compound can lead to various products, with benzoic acid being a common outcome. The mechanisms of these oxidations have been elucidated through kinetic studies and product analysis.

Haloform Reaction

The haloform reaction of this compound, a methyl ketone, with a halogen in the presence of a base is a classic method for its conversion to benzoic acid.[12][13][14] The mechanism involves the initial formation of an enolate, which then reacts with the halogen. This process is repeated until a trihalomethyl ketone is formed, which is subsequently cleaved by hydroxide (B78521) attack on the carbonyl carbon.[12]

Experimental Protocol: Haloform Reaction of this compound [12]

A common laboratory procedure involves reacting this compound with household bleach (sodium hypochlorite (B82951) solution) and sodium hydroxide.[12] The reaction mixture is heated, and then any unreacted bleach is destroyed with sodium sulfite. After extraction to remove any non-acidic organic compounds, the aqueous layer is acidified to precipitate the benzoic acid product, which is then collected by filtration.[12]

Reaction Pathway: Haloform Reaction

Caption: The haloform reaction of this compound proceeds via enolate formation and successive halogenation.

Oxidation with Acid Dichromate

The oxidation of this compound and its substituted derivatives by acidic dichromate has been studied kinetically.[15][16] These studies show that the reaction is first order with respect to the oxidant and has a fractional order dependence on the substrate.[15] The proposed mechanism involves the formation of a chromate (B82759) ester from the enol form of this compound, which then decomposes in the rate-determining step to yield the corresponding benzoic acid.[15]

Experimental Protocol: Kinetic Study of this compound Oxidation by Acid Dichromate [15]

Kinetic investigations are typically carried out under pseudo-first-order conditions with an excess of this compound over potassium dichromate in an acidic aqueous acetic acid medium. The progress of the reaction is monitored spectrophotometrically by following the disappearance of the dichromate ion. The effect of substituents on the reaction rate is studied using various para-substituted acetophenones.[15]

Quantitative Data: Oxidation of Acetophenones by Acid Dichromate [15][16]

| Substituent (para) | kobs x 104 (s-1) at 303 K | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

| -NO2 | 10.8 | 65.4 | -109.5 |

| -Cl | 6.25 | 70.2 | -96.3 |

| -H | 4.68 | 73.8 | -85.7 |

| -CH3 | 3.12 | 78.5 | -72.4 |

| -OCH3 | 1.85 | 84.2 | -56.1 |

Conditions: [Oxidant] = 2.0 x 10-3 mol dm-3, [Substrate] = 2.0 x 10-2 mol dm-3, Medium = 50% aq. Acetic Acid, [H2SO4] = 2.0 mol dm-3.

Aldol (B89426) Condensation of this compound

The aldol condensation is a powerful carbon-carbon bond-forming reaction. The reaction of this compound, acting as the nucleophile (after deprotonation to its enolate), with an aldehyde or another ketone is known as the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation with Benzaldehyde (B42025)

The base-catalyzed condensation of this compound with benzaldehyde to form chalcone (B49325) (1,3-diphenyl-2-propen-1-one) is a well-studied example.[17][18] Kinetic studies and computational analysis have been used to probe the rate-determining step of this reaction. The mechanism involves the formation of a β-hydroxy ketone intermediate, which then dehydrates to give the α,β-unsaturated ketone product.[17]

Experimental Protocol: Claisen-Schmidt Condensation [19][20]

A typical procedure involves dissolving this compound and the aldehyde (e.g., 4-tolualdehyde or anisaldehyde) in ethanol, followed by the addition of an aqueous sodium hydroxide solution. The mixture is stirred, and the solid product that forms is collected by filtration and can be purified by recrystallization.[19][20]

Quantitative Data: Aldol Condensation of Acetone with this compound [21][22]

| Reaction Step | Rate Constant (M-1s-1) |

| k12 (E-enone to Ketol) | (5.55 ± 0.17) × 10-6 |

| k21 (Ketol to E-enone) | (8.00 ± 0.40) × 10-6 |

| k23 (Ketol to Acetone + this compound) | 0.180 ± 0.005 |

| k32 (Acetone + this compound to Ketol) | (3.41 ± 0.49) × 10-4 M-1 |

Conditions: Aqueous alkaline solution.

Reaction Pathway: Claisen-Schmidt Condensation

Caption: The Claisen-Schmidt condensation proceeds via enolate addition to an aldehyde followed by dehydration.

Conclusion

The theoretical investigation of this compound's reaction mechanisms, through a synergistic combination of computational modeling and experimental studies, has provided a deep and quantitative understanding of its chemical behavior. This knowledge is crucial for the rational design of synthetic strategies and the development of new catalysts and reaction conditions. The data and methodologies presented in this guide offer a valuable resource for researchers in academia and industry, facilitating further advancements in the application of this compound in chemical synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. CBS reduction of this compound followed by 11B NMR - Magritek [magritek.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. webassign.net [webassign.net]

- 13. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

- 14. webassign.net [webassign.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. datapdf.com [datapdf.com]

- 19. youtube.com [youtube.com]

- 20. chegg.com [chegg.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Pharmacological Potential of Natural Acetophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural acetophenone derivatives, a diverse class of phenolic compounds, are secondary metabolites found in a wide array of plant families, fungi, and bacteria. Characterized by a ketone group attached to a benzene (B151609) ring, these compounds have emerged as a significant area of interest in pharmacology and drug discovery due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of natural this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activities

A significant number of natural this compound derivatives have demonstrated potent antimicrobial properties against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Quantitative Data: Antimicrobial Activity

| Compound | Source Organism | Target Microorganism | MIC (µg/mL) | Reference |

| Acronyculatin S | Acronychia pedunculata | Methicillin-resistant Staphylococcus aureus | 2-8 | [1] |

| Bacillus subtilis | 2-8 | [1] | ||

| Acrovestone | Acronychia pedunculata | Methicillin-resistant Staphylococcus aureus | 1 | [2] |

| Bacillus cereus | 1 | [2] | ||

| Staphylococcus aureus | 1 | [2] | ||

| Escherichia coli | 1 | [2] | ||

| (±)-Meliviticine A | Melicope viticina | Bacillus subtilis | 25 | [3][4] |

| Staphylococcus aureus | 25 | [3][4] | ||

| Candida albicans | 50 | [3][4] | ||

| (±)-Meliviticine B | Melicope viticina | Bacillus subtilis | 50 | [3][4] |

| Staphylococcus aureus | 50 | [3][4] | ||

| Candida albicans | 50 | [3][4] | ||

| Xanthoxylin | Melicope borbonica | Candida albicans | 25 (MIA) | [5] |

| Penicillium expansum | >50 (MIA) | [5] | ||

| Methylxanthoxylin | Melicope borbonica | Candida albicans | 15 (MIA) | [5] |

| Penicillium expansum | 20 (MIA) | [5] |

MIA: Minimum Inhibitory Amount

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of natural this compound derivatives using the broth microdilution method.

1. Preparation of Materials:

-

Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Bacterial/Fungal Strains: Use fresh, pure cultures of the target microorganisms grown on appropriate agar (B569324) plates.

-

Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

-

Inoculum: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

2. Assay Procedure:

-

Serial Dilutions: Dispense 100 µL of sterile broth into all wells of the microtiter plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activities

Many natural acetophenones possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

| Compound | Source Organism | Assay | IC50 (µM) | Reference |

| Acrolione A | Acronychia oligophlebia | DPPH | - | [5] |

| Acrolione C | Acronychia oligophlebia | DPPH | - | [5] |

| Acrolione D | Acronychia oligophlebia | DPPH | - | [5] |

| Acrolione E | Acronychia oligophlebia | DPPH | - | [5] |

| 2,4,6-Trihydroxy-3-geranylthis compound | Melicope ptelefolia | DPPH | - |

Experimental Protocols: Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the colored product at 593 nm.

-

The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., Trolox).

-

Anti-inflammatory Activities

Natural acetophenones have shown promising anti-inflammatory effects by inhibiting key enzymes and modulating signaling pathways involved in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

| Compound | Source Organism | Assay/Target | IC50 | Reference |

| Acrolione A | Acronychia oligophlebia | NO production in RAW 264.7 cells | 26.4 µM | [5] |

| Acrolione C | Acronychia oligophlebia | NO production in RAW 264.7 cells | 46.0 µM | [5] |

| Acrolione D | Acronychia oligophlebia | NO production in RAW 264.7 cells | 79.4 µM | [5] |

| Acrolione E | Acronychia oligophlebia | NO production in RAW 264.7 cells | 57.3 µM | [5] |

| 2,4,6-Trihydroxy-3-geranylthis compound | Melicope ptelefolia | 5-Lipoxygenase (5-LOX) | 0.42 µM | [5] |

| Compound from M. semecarpifolia (45) | Melicope semecarpifolia | fMLP/CB-induced superoxide (B77818) anion | 21.37 µg/mL | [5] |

| Compound from M. semecarpifolia (46) | Melicope semecarpifolia | fMLP/CB-induced superoxide anion | 23.24 µg/mL | [5] |

| Compound from M. semecarpifolia (47) | Melicope semecarpifolia | fMLP/CB-induced superoxide anion | 30.61 µg/mL | [5] |

| Compound from M. semecarpifolia (45) | Melicope semecarpifolia | Elastase release | 27.35 µg/mL | [5] |

| Compound from M. semecarpifolia (46) | Melicope semecarpifolia | Elastase release | 26.62 µg/mL | [5] |

| Compound from M. semecarpifolia (47) | Melicope semecarpifolia | Elastase release | 28.73 µg/mL | [5] |

Experimental Protocols: Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which are key in the synthesis of prostaglandins.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate (e.g., TMPD).

-

Monitor the color change spectrophotometrically at 590 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.

-

Procedure:

-

Prepare a reaction mixture containing the 5-LOX enzyme in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

-

Measure the formation of the hydroperoxy product by monitoring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anticancer Activities